1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CPI-1205, is a small molecule inhibitor that has shown potential in cancer research. It is a selective and potent inhibitor of the histone methyltransferase enzyme EZH2, which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine works by selectively inhibiting the histone methyltransferase enzyme EZH2. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting EZH2, this compound can prevent the repression of tumor suppressor genes and promote the expression of genes that inhibit cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is that it may not be effective in all types of cancer, as some cancers may not be dependent on EZH2 for growth and progression.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy. Another direction is to develop more potent and selective inhibitors of EZH2. Additionally, further research is needed to identify biomarkers that can predict the response to this compound and to optimize the dosing and administration of this compound in clinical trials.
In conclusion, this compound is a small molecule inhibitor with potential in cancer research. Its selectivity for EZH2 and good pharmacokinetic properties make it a promising candidate for further development. Further research is needed to fully understand the potential of this compound in cancer treatment and to optimize its use in clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine involves several steps. The first step is the preparation of 1-(4-chloro-3-methylbenzoyl)piperidine, which is achieved by reacting 4-chloro-3-methylbenzoyl chloride with piperidine in the presence of a base. The second step involves the preparation of 1-isopropyl-1H-imidazole-2-carbaldehyde, which is achieved by reacting isopropylamine with 2-chloroacetaldehyde in the presence of a base. The final step involves the condensation of 1-(4-chloro-3-methylbenzoyl)piperidine and 1-isopropyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent to form this compound.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown potential in cancer research, particularly in the treatment of lymphoma and solid tumors. EZH2 is overexpressed in many cancers and plays a crucial role in the development and progression of cancer. By inhibiting EZH2, this compound can potentially prevent the growth and spread of cancer cells. This compound has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-13(2)23-10-8-21-18(23)16-5-4-9-22(12-16)19(24)15-6-7-17(20)14(3)11-15/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMFITRTDZLKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)C3=NC=CN3C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.